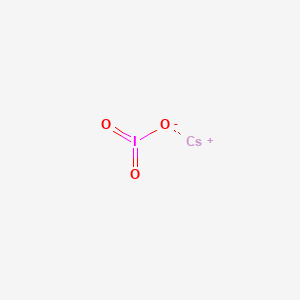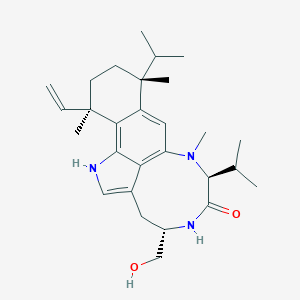
Teleocidin B4
Overview
Description
Teleocidin B4 is a member of the teleocidin B family, which are terpene indole compounds isolated from Streptomyces bacteria . These compounds are known for their strong activation of protein kinase C (PKC) and their unique structures have attracted many researchers in the fields of natural product chemistry and pharmacology .
Synthesis Analysis
The synthesis of Teleocidin B4 involves several key steps. Starting with a tert-butyl derivative, four CC bond-forming steps are used to create the core of Teleocidin B4 . This core is a complex fragment of the natural product, containing two quaternary stereocenters and a pentasubstituted benzene ring . The tert-butyl group reacts with vinyl boronic acid, followed by an intramolecular Friedel-Crafts reaction to successfully cyclize the cyclohexane ring onto the benzene nucleus .Molecular Structure Analysis
Teleocidin B4 is a unique indole alkaloid, with an indole-fused nine-membered ring (indolactam) and a monoterpenoid moiety fused with C6 and C7 of the indole . The molecular formula of Teleocidin B4 is C28H41N3O2 .Chemical Reactions Analysis
The biosynthesis of Teleocidin B4 involves interesting enzymatic reactions that are challenging in organic synthesis, including oxidative intramolecular C–N bond-forming reactions, regio- and stereo-selective reverse prenylation reactions, and methylation-triggered terpene cyclization .Physical And Chemical Properties Analysis
Teleocidin B4 is a white-crystal like powder, with a decomposition point greater than 61°C . It is easily soluble in methanol, ethanol, ether, acetone, ethyl-acetate, benzene, chloroform, carbon tetrachloride; slightly soluble in petroleum-ether, petroleum-benzine, ligroin. It is almost insoluble in water, 5% HCl and 5% NaOH solution .Scientific Research Applications
Synthesis and Chemical Structure :
- The core structure of Teleocidin B4, containing two quaternary stereocenters and a penta-substituted benzene ring, was synthesized through a series of C-C bond-forming steps, highlighting the chemical complexity and challenges in synthesizing such natural products (Dangel et al., 2002).
Biosynthesis and Bioactivity :
- Genes encoding enzymes for Teleocidin B biosynthesis were identified, revealing insights into its unique structure and bioactivity. This includes the discovery of enzymes like nonribosomal peptide synthetase, P-450 monooxygenase, prenyltransferase, and methyltransferase, contributing to our understanding of its complex biosynthesis (Awakawa et al., 2014).
Cancer Research and Tumor Promotion :
- Teleocidin B was found to be a potent promoter of mouse skin carcinogenesis in a two-stage carcinogenesis experiment, comparing its effects to other known tumor promoters. This research contributes to understanding the mechanisms of carcinogenesis and potential therapeutic targets (Fujiki et al., 1982).
- Studies have shown that Teleocidin B and its isomers possess similar, potent tumor-promoting activities, which are crucial for understanding the structure-activity relationship in carcinogenesis research (Fujiki et al., 1988).
Immunological Effects :
- Research on human lymphocytes revealed that Teleocidin can cause rapid aggregation, particularly in T-enriched lymphocytes, and exhibits a mitogenic effect on both T- and B-enriched lymphocytes. These findings are significant for understanding the immunomodulatory effects of Teleocidin (Kaneko et al., 1981).
Molecular Biology and Cell Biology :
- Teleocidin B inhibits binding of epidermal growth factor to cellular receptors, which could shed light on molecular pathways involved in cell signaling and growth regulation. This is crucial for developing targeted therapies in cancer treatment (Imai et al., 1980).
Effects on Platelet Aggregation :
- Studies comparing the effects of Teleocidin and tumor-promoting phorbol diesters on human platelets revealed that both classes of compounds activate platelet aggregation and granule secretion. This information is vital for understanding the mechanisms of blood coagulation and its disorders (Cech et al., 1986).
Future Directions
properties
IUPAC Name |
(6S,9S,14R,17R)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYTUVXFLCCGCC-YGHSORLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C=C)(C)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911580 | |
| Record name | 13-Ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-3,4,7,8,10,11,12,13-octahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Teleocidin B4 | |
CAS RN |
11032-05-6, 78474-55-2 | |
| Record name | Teleocidin B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teleocidins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078474552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-3,4,7,8,10,11,12,13-octahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELEOCIDIN B4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633532Z10M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



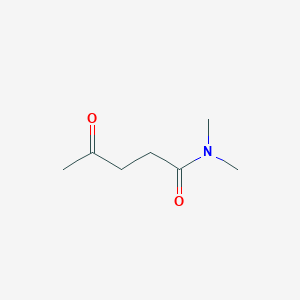

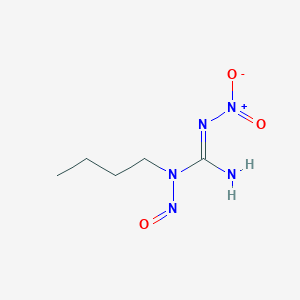
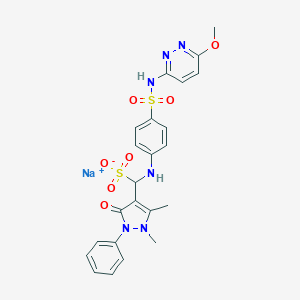
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
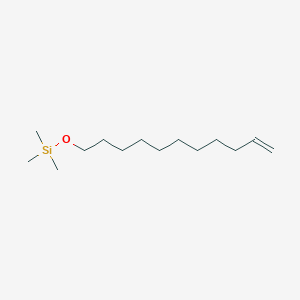
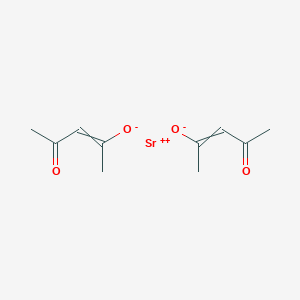
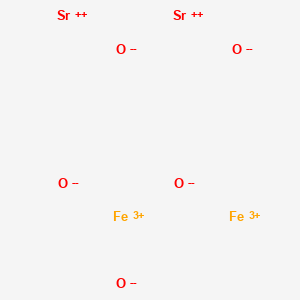
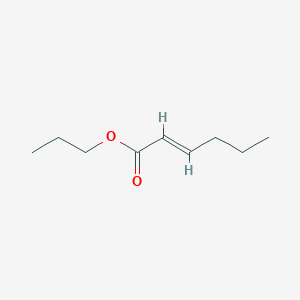
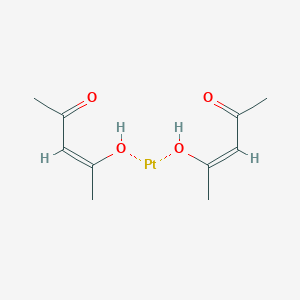
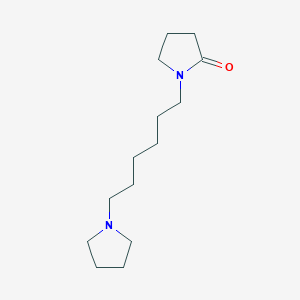
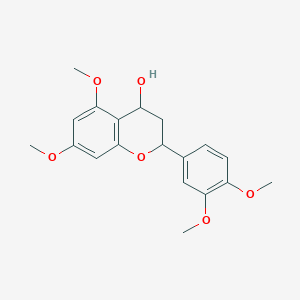
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
